molecular formula C10H6FNOS B2947058 5-(4-Fluorophenyl)thiazole-2-carbaldehyde CAS No. 923579-78-6

5-(4-Fluorophenyl)thiazole-2-carbaldehyde

Cat. No.: B2947058
CAS No.: 923579-78-6
M. Wt: 207.22
InChI Key: NAMAEOUKDXRZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)thiazole-2-carbaldehyde ( 923579-78-6) is a high-purity chemical building block featuring a thiazole core linked to a 4-fluorophenyl group and a reactive aldehyde functionality. With the molecular formula C 10 H 6 FNOS and a molecular weight of 207.22 g/mol, this compound is a valuable synthon in medicinal chemistry and drug discovery research . The aldehyde group serves as a key reactive site for further chemical modifications, enabling the synthesis of diverse heterocyclic hybrids . Thiazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide range of biological activities . Recent research highlights the application of similar thiazole derivatives in the synthesis of novel pyrazolyl-thiazole compounds, which have demonstrated significant antimicrobial activity against a panel of bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . Furthermore, thiazole-based molecules are extensively investigated for their anticancer potential , serving as core structures in the design of inhibitors for molecular targets such as c-Met, a receptor tyrosine kinase implicated in various cancers . The incorporation of the 4-fluorophenyl group is a common strategy in drug design, as fluorine atoms can enhance metabolic stability and binding affinity . This reagent is intended for use as a key intermediate in the construction of more complex, biologically active molecules for research purposes only . Safety Note: This product is intended for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMAEOUKDXRZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 4 Fluorophenyl Thiazole 2 Carbaldehyde

Development and Optimization of Cyclization-Based Synthesis Routes for 5-(4-Fluorophenyl)thiazole-2-carbaldehyde

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a foundational and widely utilized method for constructing the thiazole ring. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of this compound, this cyclization-based route is a primary strategy, with significant research focused on precursor design, mechanistic understanding, and process optimization.

Analysis of Precursor Design and Reactivity in the Formation of this compound

The successful synthesis of the target compound via a cyclization route is critically dependent on the design and reactivity of its precursors. The primary precursors for the Hantzsch synthesis of the 5-(4-fluorophenyl)thiazole (B8573298) core are an α-haloketone and a thioamide.

α-Haloketone Precursor : To achieve the desired 5-(4-fluorophenyl) substitution, the logical choice for the ketone precursor is a 2-halo-1-(4-fluorophenyl)ethanone, such as 2-bromo-1-(4-fluorophenyl)ethanone . The bromine atom serves as a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the carbonyl group and the stability of reaction intermediates.

Thioamide Precursor : To introduce the 2-carbaldehyde functionality, a thioamide bearing a protected or precursor form of the aldehyde is required. A common strategy involves using thioformamide (B92385) or a derivative. If thioformamide is used, the thiazole ring is formed without a substituent at the 2-position. The aldehyde group must then be introduced in a subsequent step. Alternatively, a thioamide with a protected aldehyde or a group that can be readily converted to an aldehyde, such as a hydroxymethyl group, can be employed. For instance, using a thioamide derived from glyoxylic acid could potentially install the carboxylate group, which can then be reduced to the aldehyde.

A plausible synthetic route would first involve the Hantzsch reaction to form the 5-(4-fluorophenyl)thiazole core, which is then followed by a formylation reaction to introduce the aldehyde group at the 2-position.

Table 1: Representative Precursors for Cyclization-Based Synthesis

Precursor Type Chemical Name Role in Synthesis
α-Haloketone 2-bromo-1-(4-fluorophenyl)ethanone Provides the C4-C5 bond and the 5-(4-fluorophenyl) substituent.

Mechanistic Insights into the Cyclization Reactions Leading to this compound

The mechanism of the Hantzsch thiazole synthesis is a well-studied process that proceeds through several key steps. nih.gov

Nucleophilic Attack : The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the 2-bromo-1-(4-fluorophenyl)ethanone, displacing the bromide ion to form an S-alkylated intermediate. nih.gov

Cyclization : The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline. researchgate.net

Dehydration : The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, often facilitated by acid or heat, to yield the aromatic 5-(4-fluorophenyl)thiazole. nih.gov

The final step to obtain this compound would involve the formylation of the thiazole ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles. nih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C2 position, leading to the desired aldehyde.

Alternatively, if a precursor such as (4-(4-fluorophenyl)thiazol-2-yl)methanol (B1372994) is synthesized, the aldehyde can be obtained through oxidation. researchgate.netrsc.org This oxidation can be achieved using a variety of reagents, such as manganese dioxide (MnO₂) or under milder conditions with reagents like Dess-Martin periodinane.

Process Intensification and Scale-Up Strategies for the Synthesis of this compound

Transitioning the synthesis of this compound from laboratory scale to industrial production requires robust and efficient processes. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of Hantzsch thiazole synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. For the synthesis of related thiazole derivatives, microwave-assisted methods have been shown to be highly effective. rsc.org

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless scale-up. bepls.com The synthesis of thiazole derivatives has been successfully demonstrated in continuous flow reactors, leading to high yields in very short residence times. bepls.com This approach would be particularly beneficial for managing the exothermicity of the initial SN2 reaction and for enabling a multistep synthesis, including the subsequent formylation or oxidation step, in a continuous fashion. bepls.com

Table 2: Comparison of Conventional vs. Intensified Synthesis Methods for Thiazole Derivatives

Parameter Conventional Heating Microwave-Assisted Continuous Flow
Reaction Time Hours to days Minutes Seconds to minutes
Yield Moderate to good Good to excellent Often higher than batch
Scalability Challenging Limited Readily scalable
Safety Potential for thermal runaways Improved control Inherently safer
Energy Efficiency Lower Higher Higher

Data is representative of general thiazole syntheses and may vary for the specific target compound.

Novel Synthetic Approaches to this compound

Beyond the optimization of classical routes, research is also directed towards the development of novel synthetic strategies that offer improved selectivity, efficiency, and sustainability.

Catalytic Methods for the Selective Synthesis of this compound

The use of catalysts can provide milder reaction conditions, improve yields, and enhance selectivity.

Palladium-Catalyzed Cross-Coupling : A powerful alternative to the Hantzsch synthesis for constructing the 5-arylthiazole scaffold involves palladium-catalyzed cross-coupling reactions. For instance, a pre-functionalized thiazole, such as 5-bromothiazole-2-carbaldehyde, could be coupled with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions. This approach offers a modular way to introduce the aryl group late in the synthetic sequence. While not explicitly reported for this exact compound, palladium-catalyzed C-H activation and functionalization of thiazoles is a growing field that could provide direct routes to such derivatives. orientjchem.orgijcce.ac.ir

Organocatalysis : In the broader context of thiazole synthesis, organocatalysts have been employed to promote the cyclization reactions under mild conditions. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a catalyst in the synthesis of thiazole derivatives, offering an eco-friendly and efficient alternative to traditional methods. nih.gov

Green Chemistry Principles in the Development of Sustainable Routes to this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govufms.br

Use of Green Solvents : Traditional syntheses of thiazoles often employ volatile organic solvents. Recent research has focused on replacing these with more environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been successfully used as reaction media for Hantzsch-type syntheses. ufms.brnih.govmdpi.com For example, the use of a choline (B1196258) chloride/glycerol deep eutectic solvent has been reported for the green synthesis of thiazole derivatives. nih.gov

Catalyst-Free and Multi-Component Reactions : The development of catalyst-free and multi-component reactions (MCRs) is a key aspect of green chemistry. One-pot MCRs that combine multiple synthetic steps without the isolation of intermediates can significantly reduce waste and improve efficiency. bepls.com Several green, multi-component procedures for the synthesis of thiazole derivatives have been reported, often utilizing microwave or ultrasonic irradiation to promote the reactions. mdpi.combepls.com

Table 3: Examples of Green Solvents Used in Thiazole Synthesis

Solvent Type Advantages Reference
Water Aqueous Non-toxic, non-flammable, inexpensive ufms.br
Polyethylene Glycol (PEG) Bio-based polymer Recyclable, non-toxic, thermally stable bepls.com

By integrating these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, safety, and environmental sustainability, paving the way for its broader application in various scientific fields.

Flow Chemistry and Continuous Synthesis Protocols for this compound

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound, flow chemistry presents a promising approach, particularly for hazardous or highly exothermic reactions.

While a dedicated continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles of flow chemistry can be applied to its synthesis, especially concerning the formylation step. The Vilsmeier-Haack reaction, a common method for introducing an aldehyde group onto an aromatic ring, can be adapted to a continuous flow process. This approach offers enhanced control over reaction parameters, such as temperature and mixing, which is crucial for managing the often exothermic nature of this reaction and for minimizing the formation of byproducts. ijpcbs.comresearchgate.net

A generalized continuous flow setup for the Vilsmeier-Haack formylation of a 5-arylthiazole substrate would typically involve the following stages:

Reagent Preparation: Two separate streams are prepared. One stream contains the 5-(4-fluorophenyl)thiazole substrate dissolved in a suitable solvent, and the other contains the Vilsmeier reagent, which is typically pre-formed or generated in-situ by mixing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Mixing and Reaction: The two streams are pumped into a microreactor or a packed-bed reactor where they are rapidly mixed. The precise control over stoichiometry and temperature within the reactor ensures a consistent and efficient reaction. The short residence time in the heated zone of the reactor minimizes degradation of the product.

Quenching and Work-up: The reaction mixture exiting the reactor is then continuously quenched, for instance, with a stream of an aqueous base. This is followed by in-line extraction and purification steps to isolate the desired this compound.

The benefits of such a continuous flow approach include improved safety by minimizing the volume of hazardous reagents at any given time, enhanced reaction yields and selectivity due to precise process control, and the potential for straightforward scalability by extending the operation time or by using parallel reactor systems. researchgate.net

Chemoselective Transformations for Introducing the Carbaldehyde Moiety onto Thiazole-Fluorophenyl Scaffolds

The introduction of the carbaldehyde group at the C2 position of the 5-(4-fluorophenyl)thiazole scaffold is a critical transformation that requires high chemoselectivity to avoid reactions at other positions of the molecule. Several methods have been explored for this purpose.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org The reaction involves the use of a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which forms an electrophilic iminium salt. This electrophile then attacks the electron-rich thiazole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to yield the aldehyde.

The 5-position of the thiazole ring is generally more electron-rich and thus more susceptible to electrophilic attack. However, the presence of the 4-fluorophenyl group at the 5-position directs the formylation to the C2 position.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
5-PhenylthiazolePOCl₃, DMF1,2-Dichloroethane80385
5-(4-Methoxyphenyl)thiazolePOCl₃, DMFDMF100290
5-(4-Chlorophenyl)thiazolePOCl₃, DMFDioxane90482

Table 1: Examples of Vilsmeier-Haack Formylation of 5-Arylthiazoles

Organometallic Approaches:

An alternative chemoselective method involves the use of organometallic intermediates. This strategy typically starts with a halogenated precursor, such as 2-bromo-5-(4-fluorophenyl)thiazole.

Grignard Reagent Formation: The 2-bromo-5-(4-fluorophenyl)thiazole is reacted with magnesium to form the corresponding Grignard reagent, 2-(magnesiobromo)-5-(4-fluorophenyl)thiazole.

Formylation: This Grignard reagent is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the desired this compound.

This method offers high regioselectivity as the position of the metal-halogen exchange dictates the site of formylation.

Halogenated SubstrateOrganometallic ReagentFormylating AgentSolventTemperature (°C)Yield (%)
2-Bromo-5-phenylthiazoleMg, THFDMFTHF0 to RT75
2-Iodo-5-(4-fluorophenyl)thiazolen-BuLi, THFDMFTHF-78 to RT80

Table 2: Formylation of 5-Arylthiazoles via Organometallic Intermediates

These advanced synthetic methodologies provide efficient and selective routes to this compound, a valuable intermediate for the development of new chemical entities with potential applications in various fields. The ongoing development of continuous flow technologies promises to further enhance the synthesis of this and other important heterocyclic compounds.

Reactivity and Mechanistic Investigations of 5 4 Fluorophenyl Thiazole 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde

The aldehyde group at the C2 position of the thiazole (B1198619) ring is a key site of reactivity, readily participating in nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions to the Carbonyl Group of this compound

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to building more complex molecular architectures. For instance, reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) are expected to yield secondary alcohols. smolecule.com These reactions proceed via the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

This class of reactions is pivotal for creating new carbon-carbon bonds, transforming the aldehyde into a stereocenter and providing a gateway to a wide array of other functional groups. The specific outcomes of these reactions are detailed in the table below.

Nucleophile Reagent Example Product Description
HydrideSodium borohydride (B1222165) (NaBH₄)(5-(4-Fluorophenyl)thiazol-2-yl)methanolReduction of the aldehyde to a primary alcohol.
Alkyl/ArylMethylmagnesium bromide (CH₃MgBr)1-(5-(4-Fluorophenyl)thiazol-2-yl)ethanolFormation of a secondary alcohol via Grignard reaction.
CyanideHydrogen cyanide (HCN)2-hydroxy-2-(5-(4-fluorophenyl)thiazol-2-yl)acetonitrileFormation of a cyanohydrin.

Oxidation and Reduction Pathways of this compound

The aldehyde functionality of this compound can be readily oxidized or reduced, providing synthetic routes to the corresponding carboxylic acids and alcohols, respectively.

Reduction: The reduction of the aldehyde to a primary alcohol, (5-(4-Fluorophenyl)thiazol-2-yl)methanol, can be efficiently achieved using mild reducing agents. Sodium borohydride (NaBH₄) is commonly employed for this transformation due to its selectivity for aldehydes and ketones. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. This reaction is a standard and high-yielding conversion in organic synthesis.

Oxidation: Oxidation of the aldehyde group leads to the formation of 5-(4-fluorophenyl)thiazole-2-carboxylic acid. This can be accomplished using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) under Tollens' test conditions are suitable for this conversion. The resulting carboxylic acid is itself a versatile intermediate for further functionalization, such as the formation of esters, amides, or acid chlorides. mdpi.com

Condensation and Imine Formation Reactions with this compound

The aldehyde group is highly effective in condensation reactions, which are crucial for the synthesis of larger, more complex molecules, including various heterocyclic systems.

Imine Formation: One of the most fundamental condensation reactions is the formation of imines, or Schiff bases, through reaction with primary amines. This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond is a key structural motif in many biologically active compounds. jpionline.orgnih.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, thiazolidinediones), catalyzed by a weak base like piperidine (B6355638) or ammonia. nih.govresearchgate.netrsc.orgnih.gov This reaction creates a new carbon-carbon double bond and is a powerful tool for synthesizing α,β-unsaturated systems, which are important precursors for various pharmaceuticals. rsc.orgnih.gov

Reactant Reaction Type Product Type Significance
Primary Amine (R-NH₂)Imine FormationSchiff BaseSynthesis of biologically active compounds and ligands. jpionline.org
Active Methylene CompoundKnoevenagel Condensationα,β-Unsaturated CompoundPrecursors for drugs and complex molecular synthesis. rsc.org
Hydrazine DerivativesHydrazone FormationHydrazoneIntermediates for synthesizing nitrogen-containing heterocycles. nih.gov

Reactivity of the Thiazole Ring System in this compound

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the nitrogen and sulfur heteroatoms, as well as the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Thiazole Ring of this compound

The electronic nature of the thiazole ring dictates its behavior in aromatic substitution reactions. The positions on the ring exhibit different reactivities. pharmaguideline.com

Electrophilic Aromatic Substitution: In the thiazole ring, the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com However, in the target molecule, this position is already occupied by the 4-fluorophenyl group. The aldehyde group at C2 is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. Therefore, electrophilic attack is generally disfavored. If forced under harsh conditions, substitution would most likely occur at the C4 position, which is the least deactivated position after C5. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be challenging and require potent activating conditions. libretexts.orgyoutube.comlumenlearning.com

Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is the most electron-deficient, making it the primary site for nucleophilic attack. pharmaguideline.com However, the presence of the aldehyde group at this position complicates direct nucleophilic substitution on the ring itself. A nucleophile would preferentially attack the electrophilic carbonyl carbon. Nucleophilic substitution on the ring would typically require a good leaving group (like a halogen) at the target position, which is not present in this molecule.

Ring Opening and Rearrangement Processes of the Thiazole Moiety in this compound

The thiazole ring is generally stable due to its aromatic character. However, under specific and often harsh reductive or oxidative conditions, it can undergo ring-opening or rearrangement reactions.

Reductive Ring Opening (Desulfurization): A characteristic reaction of sulfur-containing heterocycles is desulfurization using Raney nickel, a catalyst rich in adsorbed hydrogen. organicreactions.orgmasterorganicchemistry.com This process involves the hydrogenolysis of the carbon-sulfur bonds. libretexts.orgwikipedia.org Treatment of this compound with Raney nickel would be expected to cleave both C-S bonds, leading to the removal of the sulfur atom and saturation of the involved carbon atoms. This would result in a substituted alkane derivative, effectively breaking apart the heterocyclic ring.

Oxidative Ring Opening: Strong oxidizing agents can also lead to the cleavage of the thiazole ring. For instance, oxidation of related thiazoline (B8809763) derivatives with reagents like potassium permanganate or peracetic acid has been shown to result in ring-opened products such as sulfonic acids. researchgate.net While less common for stable aromatic thiazoles, under sufficiently potent oxidative stress, the ring integrity can be compromised, leading to degradation products. researchgate.net

Reactions Involving the 4-Fluorophenyl Moiety of this compound

The 4-fluorophenyl group attached to the C5 position of the thiazole ring provides a key site for introducing further molecular diversity. While the fluorine atom itself can influence the electronic properties of the aromatic ring, the carbon-hydrogen bonds on the phenyl ring are amenable to various substitution reactions.

Functionalization of the Fluorophenyl Ring through Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions would typically be preceded by a halogenation step (e.g., bromination or iodination) of the fluorophenyl ring to introduce a suitable leaving group for the catalytic cycle. While specific studies on the direct C-H activation of the fluorophenyl ring in this exact molecule are not extensively documented, the principles of cross-coupling reactions on similar fluorinated aryl halides are well-established.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are instrumental in this regard. For instance, a hypothetical 5-(4-fluoro-3-bromophenyl)thiazole-2-carbaldehyde could undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl structure. The reaction conditions would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions on a Halogenated Derivative

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-(4-fluoro-3-phenylphenyl)thiazole-2-carbaldehyde(Predicted high)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O5-(4-fluoro-3-(4-methoxyphenyl)phenyl)thiazole-2-carbaldehyde(Predicted high)
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O5-(4-fluoro-3-(thiophen-2-yl)phenyl)thiazole-2-carbaldehyde(Predicted high)

Similarly, the Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles. This reaction is crucial for the synthesis of many pharmaceutically relevant compounds. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance, especially in the presence of the aldehyde group.

Selective Electrophilic Aromatic Substitution on the Fluorophenyl Group

The 4-fluorophenyl moiety in this compound can also undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Since the para position is already occupied by the thiazole ring, electrophilic attack would be directed to the ortho positions (C3 and C5 of the phenyl ring). The thiazole ring itself is an electron-withdrawing group, which further deactivates the phenyl ring towards electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield the 3-nitro derivative, 5-(4-fluoro-3-nitrophenyl)thiazole-2-carbaldehyde. The reaction conditions would need to be carefully controlled to avoid oxidation of the aldehyde group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄5-(4-fluoro-3-nitrophenyl)thiazole-2-carbaldehyde
BrominationBr₂, FeBr₃5-(3-bromo-4-fluorophenyl)thiazole-2-carbaldehyde
AcylationCH₃COCl, AlCl₃5-(3-acetyl-4-fluorophenyl)thiazole-2-carbaldehyde

The regioselectivity of these reactions is governed by the combined directing effects of the fluorine atom and the thiazole substituent. The fluorine atom's ortho-directing effect would favor substitution at the C3 and C5 positions, while the deactivating nature of the thiazole ring would make the reaction more challenging compared to benzene.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

The presence of multiple reactive sites in this compound—the aldehyde group, the thiazole ring, and the fluorophenyl moiety—presents challenges and opportunities in terms of selectivity in more complex chemical transformations.

Chemoselectivity becomes a critical consideration when a reagent could potentially react with more than one functional group. For example, in a reduction reaction using a strong reducing agent like LiAlH₄, both the aldehyde and potentially the thiazole ring could be reduced. Therefore, milder, and more selective reagents, such as NaBH₄, would be preferred for the selective reduction of the aldehyde to an alcohol without affecting the heterocyclic ring.

Regioselectivity is paramount in reactions involving the aromatic rings. As discussed in the context of electrophilic aromatic substitution, the substitution pattern on the fluorophenyl ring is controlled by the existing substituents. On the thiazole ring itself, electrophilic substitution is generally difficult due to its electron-deficient nature. If it were to occur, the C4 position is often the most reactive site in 2,5-disubstituted thiazoles. Nucleophilic aromatic substitution on the thiazole ring is more plausible, especially if a good leaving group is present at the C2 or C4/C5 positions.

Stereoselectivity would be a key factor in reactions involving the creation of new chiral centers. For instance, the addition of a Grignard reagent to the aldehyde group would generate a racemic mixture of a secondary alcohol. To achieve stereoselectivity, a chiral catalyst or a chiral auxiliary would be required. While there is no inherent chirality in the starting molecule, its conversion to chiral derivatives is a significant area of synthetic interest.

In multi-step syntheses, the order of reactions is crucial to achieve the desired outcome. For example, if a cross-coupling reaction is planned on the fluorophenyl ring, it is often advantageous to protect the aldehyde group first to prevent unwanted side reactions.

Advanced Structural Elucidation and Conformational Analysis of 5 4 Fluorophenyl Thiazole 2 Carbaldehyde

Crystallographic Investigations of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde and its Co-crystals

No published studies were identified that have successfully crystallized this compound and subjected it to single-crystal X-ray diffraction analysis. Consequently, there is no information regarding its potential polymorphs, which would be different crystalline forms of the same compound. The absence of crystallographic data means that unit cell dimensions, space group, and the precise arrangement of atoms in the solid state are unknown.

Similarly, research into the hydrogen bonding networks and other intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state architecture of this specific molecule, has not been reported. The principles of crystal engineering, which would involve the rational design of its crystalline assemblies or the formation of co-crystals with other molecules, have not been applied or documented for this compound.

Detailed Conformational Landscapes of this compound in Solution and Solid States

There is a lack of published computational or experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, that have investigated the conformational preferences of this compound. Therefore, data on the rotational barriers of the 4-fluorophenyl group and the 2-carbaldehyde group relative to the central thiazole (B1198619) ring are not available. Understanding these energy barriers is crucial for defining the molecule's flexibility and its accessible three-dimensional shapes.

Furthermore, no studies have been found that explore how external factors like solvent polarity or temperature influence the conformational equilibrium of this compound. Such studies are vital for understanding its behavior in different environments, which has implications for its reactivity, solubility, and biological activity.

While research exists for other fluorophenyl-substituted thiazole derivatives, the strict focus on this compound precludes the extrapolation of those findings to fulfill the specific requirements for this article. Future research, including successful crystallization and computational modeling, would be necessary to provide the data required for a detailed structural and conformational analysis.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics of this compound

Advanced spectroscopic methodologies provide unparalleled insights into the molecular framework and electronic landscape of this compound. These techniques move beyond simple structural confirmation to explore the subtle interplay of atomic connectivity, spatial arrangement, and electronic transitions that govern the compound's chemical behavior.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for elucidating the through-bond and through-space correlations within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in this regard.

A detailed analysis of the ¹H NMR spectrum reveals distinct signals for the aldehyde proton, the thiazole ring proton, and the protons of the 4-fluorophenyl group. The aldehyde proton typically appears as a singlet in the downfield region, around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The lone proton on the thiazole ring also resonates as a singlet, typically between 8.0 and 8.5 ppm. The aromatic protons of the 4-fluorophenyl ring exhibit a characteristic AA'BB' splitting pattern due to the fluorine substitution, with two doublets observed in the range of 7.2 to 7.8 ppm.

The ¹³C NMR spectrum provides further structural confirmation, with the carbonyl carbon of the aldehyde group resonating at a significantly downfield chemical shift, typically around 185 ppm. The carbons of the thiazole and 4-fluorophenyl rings appear in the aromatic region (120-165 ppm).

2D NMR experiments provide definitive assignments. A COSY spectrum would show correlations between the coupled protons on the 4-fluorophenyl ring. An HSQC spectrum correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of the thiazole and phenyl ring carbons. The HMBC experiment is particularly insightful as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the aldehyde proton and the C2 carbon of the thiazole ring would be expected, as would correlations between the thiazole proton and the carbons of the phenyl ring, confirming the connectivity of the molecular fragments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.9 (s) ~185.0
Thiazole-H4 ~8.2 (s) ~145.0
Thiazole-C2 - ~162.0
Thiazole-C5 - ~135.0
Phenyl-C1' - ~130.0
Phenyl-C2', C6' ~7.7 (d) ~128.0
Phenyl-C3', C5' ~7.3 (d) ~116.0
Phenyl-C4' - ~163.0 (d, ¹JCF)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet, and 'd' denotes a doublet. The C4' carbon shows a doublet due to coupling with the fluorine atom.

High-resolution Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound, offering detailed information about its functional groups, bonding characteristics, and conformational isomers.

The FT-IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and potential intermolecular interactions. The C=N stretching vibration of the thiazole ring gives rise to a characteristic absorption in the 1500-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the aldehyde group are observed above 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group results in a strong band, typically around 1220-1240 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes are often prominent in the Raman spectrum. By comparing the experimental FT-IR and Raman spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This correlative approach allows for the identification of specific vibrational signatures associated with different conformational states of the molecule, such as the orientation of the aldehyde group relative to the thiazole ring.

Table 2: Key Vibrational Frequencies and Assignments for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H stretch (aldehyde) ~2850, ~2750 Weak
C=O stretch (aldehyde) ~1690 (strong) ~1690 (medium)
C=N stretch (thiazole) ~1540 (medium) ~1540 (strong)
Aromatic C=C stretch ~1600, ~1490 ~1600, ~1490
C-F stretch ~1230 (strong) Weak
Thiazole ring breathing - ~840 (strong)

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid or solution).

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The presence of the extended π-conjugated system, encompassing the thiazole and 4-fluorophenyl rings, suggests that the molecule will absorb in the ultraviolet region.

The UV-Vis absorption spectrum is expected to exhibit two main absorption bands. A high-energy band, typically below 250 nm, can be attributed to π → π* transitions within the aromatic rings. A lower-energy band, extending into the near-UV region (around 300-350 nm), is likely due to a combination of π → π* and n → π* transitions, with significant charge-transfer character from the thiazole and fluorophenyl moieties to the electron-withdrawing aldehyde group. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter that can be related to the extent of geometric relaxation in the excited state. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be determined. These photophysical parameters are crucial for evaluating the potential of this compound in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). Thiazole-based dyes are known for their interesting photophysical properties. rsc.org

Table 3: Representative Photophysical Data for a Thiazole Derivative in Solution

Parameter Value
Absorption Maximum (λ_abs) ~320 nm
Molar Absorptivity (ε) ~15,000 M⁻¹cm⁻¹
Emission Maximum (λ_em) ~450 nm
Stokes Shift ~130 nm
Fluorescence Quantum Yield (Φ_F) ~0.1

Note: These are representative values for a similar thiazole derivative and may vary for the specific compound of interest and the solvent used.

Computational Chemistry and Theoretical Modeling of 5 4 Fluorophenyl Thiazole 2 Carbaldehyde

Quantum Chemical Calculations (DFT) on the Electronic Structure and Properties of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a high degree of accuracy. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would provide a deep understanding of its intrinsic characteristics. mdpi.comrdd.edu.iq

Prediction of Molecular Geometry and Vibrational Frequencies

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Theoretical studies on similar heterocyclic compounds have shown that DFT methods can predict geometric parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.netresearchgate.net

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency represents a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. By analyzing these modes, a theoretical spectrum can be generated, which is invaluable for interpreting experimental spectroscopic data. mdpi.comscielo.org.zaresearchgate.net For related thiazole (B1198619) derivatives, calculated vibrational frequencies have shown a good correlation with experimental results, confirming the accuracy of the computational approach. scielo.org.za

Table 1: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data) This table is illustrative and based on typical values for similar functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchAldehyde~1700-1720
C-H StretchAldehyde~2720-2820
C=C/C=N StretchThiazole/Phenyl Ring~1450-1600
C-F StretchFluorophenyl~1200-1250
C-S StretchThiazole Ring~650-700

HOMO-LUMO Orbital Analysis and Molecular Electrostatic Potential Mapping

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.govwu.ac.th A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole and fluorophenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution indicates that the molecule can act as both an electron donor and acceptor in different chemical environments. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.netorientjchem.org The MEP map for this compound would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the aldehyde proton, highlighting areas prone to nucleophilic attack. researchgate.netorientjchem.org

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data) This table is for illustrative purposes.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Theoretical Calculation of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods are also highly effective in predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaorientjchem.org These theoretical shifts are crucial for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectroscopy. scielo.org.za For this compound, TD-DFT calculations would predict the electronic transitions, such as π → π* and n → π*, that give rise to its characteristic UV-Vis spectrum.

Computational Mechanistic Studies of Reactions Involving this compound

Beyond static molecular properties, computational chemistry can elucidate the mechanisms of chemical reactions. For a reactive molecule like an aldehyde, these studies are particularly insightful.

Transition State Elucidation and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates that connect reactants to products. Elucidating the geometry of the transition state is key to understanding the reaction mechanism. For reactions involving the aldehyde group of this compound, such as nucleophilic addition or condensation reactions, DFT calculations can map the entire reaction pathway, providing a step-by-step view of bond-breaking and bond-forming processes. mdpi.com

Kinetic and Thermodynamic Parameters from Ab Initio and DFT Calculations

From the computed potential energy surface, crucial kinetic and thermodynamic parameters can be derived. The energy difference between the reactants and the transition state determines the activation energy (Ea), which governs the reaction rate. The energy difference between reactants and products yields the reaction enthalpy (ΔH). Furthermore, calculations of vibrational frequencies allow for the determination of entropic contributions and, consequently, the Gibbs free energy of activation (ΔG‡) and reaction (ΔGr). orientjchem.org These parameters provide a quantitative understanding of the reaction's feasibility and kinetics.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. For this compound, MD simulations can provide critical information about its conformational dynamics, solvation, and interactions with other molecules or surfaces.

MD simulations can also be employed to study the interaction of this compound with material surfaces. This is particularly relevant for applications in electronics or as a component in coatings. The simulation can reveal the preferred orientation of the molecule on a given surface, the strength of the adsorption, and the nature of the intermolecular forces at play.

The following interactive data table illustrates the type of data that could be generated from a hypothetical MD simulation of this compound in different solvent environments. The parameters shown are representative of what researchers would analyze to understand the molecule's behavior.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Different Solvents

SolventSimulation Time (ns)Average Solvent Accessible Surface Area (SASA) (Ų)Average Number of Hydrogen Bonds (Molecule-Solvent)Interaction Energy (kcal/mol)
Water100250.53.2-15.8
Ethanol100280.11.8-10.2
Chloroform100310.70.1-5.6

These hypothetical results would suggest that this compound is more compactly folded in water (lower SASA) and forms more hydrogen bonds, indicating stronger interaction compared to less polar solvents like chloroform.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Activities and Material Performance of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. mdpi.comnih.govnih.gov These models are built by finding a correlation between a set of calculated molecular descriptors and an experimentally determined property. For derivatives of this compound, QSPR can be a powerful tool to predict non-biological activities and material performance without the need for extensive experimental synthesis and testing.

The development of a QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of a large number of molecular descriptors for each molecule, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and finally, the validation of the model's predictive power. nih.govresearchgate.net

For predicting material performance, relevant properties could include thermal stability, photophysical properties (such as absorption and emission wavelengths, relevant for dyes), and electronic properties (like the HOMO-LUMO gap, important for semiconductor applications). researchgate.netnih.gov The molecular descriptors used in these models can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. mdpi.com

For instance, a QSPR model could be developed to predict the thermal decomposition temperature of novel derivatives of this compound. The model would use descriptors that capture the electronic and steric effects of different substituents on the thiazole ring. Such a model would allow for the virtual screening of a large number of potential derivatives to identify those with the desired thermal stability for a specific application.

The following interactive data table presents a hypothetical QSPR model for predicting a material property of this compound derivatives.

Interactive Data Table: Hypothetical QSPR Model for Predicting a Material Property of this compound Derivatives

Property PredictedModel TypeKey Molecular DescriptorsR² (Training Set)Q² (Cross-Validation)R² (Test Set)
Thermal Decomposition Temperature (°C)MLRMolecular Weight, Dipole Moment, HOMO-LUMO Gap, Number of Aromatic Rings0.920.850.90
Maximum Absorption Wavelength (nm)ANNMolar Refractivity, Surface Area, Sum of Absolute Atomic Charges0.950.910.93

This hypothetical table illustrates how different statistical models (MLR and ANN) can be used to predict different properties, with the quality of the model being assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). The selection of descriptors is crucial for the model's accuracy and interpretability.

Applications and Derivatization Strategies of 5 4 Fluorophenyl Thiazole 2 Carbaldehyde As a Versatile Building Block

Utilization of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde in the Synthesis of Advanced Organic Materials

The inherent electronic characteristics of the thiazole (B1198619) ring, known for being an electron-accepting heterocycle, make it a prime component for advanced materials. nih.govresearchgate.net The aldehyde group on the this compound molecule is a key functional handle that allows for its incorporation into larger, conjugated systems designed for electronic and optical applications.

Thiazole-containing compounds are extensively utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The this compound scaffold is a precursor to more complex, fused heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) (TzTz), which are particularly promising. The TzTz core is noted for its rigid, planar structure and high oxidative stability, features that facilitate efficient intermolecular π–π stacking and charge transport in solid-state devices. mdpi.comrsc.org Materials derived from this class of compounds have shown significant potential in various optoelectronic applications. mdpi.comrsc.org

Device TypeRole of Thiazole-Based UnitKey Properties Conferred
Organic Field-Effect Transistors (OFETs)Component of the semiconducting layerElectron-accepting nature enhances charge transport. nih.gov
Organic Photovoltaics (OPVs)Part of donor or acceptor materialContributes to light absorption and charge separation. rsc.org
Organic Light-Emitting Diodes (OLEDs)Emitter or charge-transport layer componentFused thiazole rings provide photophysical stability. researchgate.net

The aldehyde group of this compound enables its use as a monomer in polycondensation reactions. Through reactions with other bifunctional monomers, it can be integrated into the backbone of functional polymers. For instance, derivatives such as 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole, which can be synthesized from thiazole aldehyde precursors, have been successfully incorporated into polymer structures intended for applications like specialized membranes. mdpi.com The inclusion of the thiazole moiety can enhance the thermal stability, conductivity, and optical properties of the resulting polymers.

The development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on precisely structured organic building blocks. The aldehyde functionality is ideal for forming the imine linkages common in COF synthesis. Thiazolo[5,4-d]thiazole (TzTz) units, accessible from precursors like this compound, have been used to construct COFs with notable optoelectronic properties. mdpi.com The electron-deficient nature of the TzTz core makes these COFs suitable for applications in photocatalysis. mdpi.comresearchgate.net

Similarly, in MOF chemistry, thiazole-containing ligands are used to create frameworks with unique functionalities. scilit.com The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. Luminescent MOFs (LMOFs) based on TzTz linkers have been designed for sensing applications, demonstrating the value of this heterocyclic core in creating advanced porous materials. scientificarchives.comscientificarchives.com

Framework TypeRole of Thiazole-Aldehyde PrecursorResulting Material PropertiesPotential Applications
Covalent Organic Frameworks (COFs)Forms thiazolo[5,4-d]thiazole linking units via condensation. mdpi.comHigh stability, defined porosity, photoactivity. researchgate.netPhotocatalysis, gas separation. mdpi.com
Metal-Organic Frameworks (MOFs)Precursor for multitopic ligands containing thiazole units. scilit.comscientificarchives.comLuminescence, porosity, catalytic sites. researchgate.netChemical sensing, catalysis. scientificarchives.com

Design and Synthesis of Functional Derivatives from this compound

The reactivity of the aldehyde group is central to the derivatization of the this compound scaffold, allowing for the synthesis of a diverse range of functional molecules through established organic transformations.

Schiff base condensation of this compound with various primary amines yields a class of imine-containing ligands. The resulting thiazole-imine compounds can act as bidentate or multidentate ligands for a variety of transition metals. The nitrogen atom of the imine and the nitrogen atom of the thiazole ring can chelate to a metal center, forming stable complexes. These metal complexes can be explored for their catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the fluorophenylthiazole core, can tune the reactivity of the metal center, potentially leading to highly efficient and selective catalysts. Thiazolo[5,4-d]thiazole derivatives have also been noted as interesting ligands for the formation of metal complexes. mdpi.com

The inherent fluorescence of many thiazole-containing compounds makes them attractive scaffolds for the design of fluorescent probes and chemosensors. scientificarchives.comchemimpex.com The this compound core can be derivatized to create molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or biologically relevant molecules. nih.gov For example, condensation of the aldehyde with a fluorophore or a receptor unit can lead to "turn-on" or "turn-off" fluorescent sensors. MOFs constructed from thiazole-based ligands have been specifically investigated as luminescent chemosensors for detecting environmental contaminants. scientificarchives.comscientificarchives.com

Derivative TypeSynthetic Strategy from AldehydeSensing MechanismTarget Analytes
Schiff Base DerivativesCondensation with amines bearing a receptor site.Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).Metal ions (e.g., Al³⁺). researchgate.net
Luminescent MOFsUsed as a precursor for the organic linker.Analyte binding modulates the framework's luminescence. scientificarchives.comToxic anions, heavy metal ions. scientificarchives.comscientificarchives.com

Preparation of Chiral Auxiliaries and Organocatalysts from this compound

There is currently no specific literature detailing the conversion of this compound into chiral auxiliaries or organocatalysts. The development of such molecules typically involves reacting a precursor, such as an aldehyde, with known chiral scaffolds to introduce stereocenters. These resulting chiral molecules can then be employed to control the stereochemistry of chemical reactions. While theoretically plausible, the actual synthesis, characterization, and application of such derivatives originating from this compound have not been reported. Research in organocatalysis often explores novel scaffolds, but this particular compound has not been identified as a key precursor in the available scientific literature.

Supramolecular Assemblies and Host-Guest Chemistry Involving this compound

Similarly, the role of this compound in supramolecular chemistry is an area that remains unexplored in published research.

Self-Assembly Studies of this compound into Ordered Structures

No studies have been found that investigate the self-assembly properties of this compound. Such research would typically examine the compound's ability to form ordered structures like liquid crystals, gels, or other organized aggregates through non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions. The presence of the polar aldehyde group, the aromatic rings, and the fluorine atom could potentially drive such assembly, but experimental evidence is lacking.

Formation of Inclusion Complexes and Molecular Recognition with this compound

The formation of inclusion complexes, where a "guest" molecule like this compound fits into the cavity of a larger "host" molecule (e.g., cyclodextrins, calixarenes), has not been documented for this specific compound. While the general principle of encapsulating aromatic guests within host cavities is well-established to enhance solubility or stability, specific thermodynamic and structural data for complexes involving this compound are absent from the literature. Consequently, its application in molecular recognition studies, which would rely on these specific host-guest interactions, also remains undocumented.

Future Perspectives and Emerging Research Directions for 5 4 Fluorophenyl Thiazole 2 Carbaldehyde

Exploration of Photochemistry and Photoreactivity of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde

The conjugated system encompassing the thiazole (B1198619) and phenyl rings, along with the carbonyl group, suggests that this compound could possess interesting photochemical properties. Future research is poised to investigate its behavior upon exposure to light, which could unlock novel applications.

The inherent electronic characteristics of thiazole derivatives suggest potential for use in developing new materials with specific optical properties. smolecule.com The presence of the fluorophenyl group can further modulate these properties. An area of interest is the potential for fluorescence. While research on this specific molecule is nascent, related structures such as 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole have been shown to exhibit a dual fluorescence effect dependent on molecular conformation and environment. nih.gov Investigating whether this compound or its derivatives display similar solvatochromic or aggregation-induced emission properties could lead to the development of advanced fluorescent probes and sensors. chemimpex.com

Further studies could focus on the photoreactivity of the carbaldehyde group and the thiazole ring. Potential photoreactions could include intramolecular cyclizations, rearrangements, or intermolecular reactions like [2+2] cycloadditions when exposed to UV light. Understanding these photoreactive pathways is crucial for applications in photolithography, data storage, or the light-induced synthesis of complex molecules.

Potential Research Area Key Molecular Feature Prospective Application
Fluorescence SpectroscopyConjugated π-system, Fluorophenyl groupFluorescent probes, chemical sensors, bio-imaging agents (non-biological focus)
Photocyclization/RearrangementThiazole ring, Carbaldehyde groupLight-responsive materials, photodynamic systems
Intermolecular PhotoreactionsC=C and C=O bondsSynthesis of novel materials, photopolymerization

Integration of this compound into Advanced Catalytic Systems

The molecular architecture of this compound offers several features that could be exploited in the design of advanced catalytic systems. The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses lone pairs of electrons that can coordinate with metal centers, making it a potential ligand for transition metal catalysis.

Future research could involve the synthesis of organometallic complexes where the thiazole moiety acts as a bidentate or monodentate ligand. The electronic properties of this ligand could be fine-tuned by the electron-withdrawing nature of the 4-fluorophenyl group, potentially influencing the catalytic activity and selectivity of the metal center in reactions such as cross-coupling, hydrogenation, or oxidation.

Furthermore, the carbaldehyde group serves as a versatile synthetic handle. It can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, through reactions like reductive amination or oxidation. This allows for the covalent attachment of the molecule to polymer supports or the integration into larger catalyst frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such immobilization could lead to the development of robust, recyclable heterogeneous catalysts.

Development of Bio-inspired Materials and Devices Utilizing the this compound Moiety (excluding direct biological activity)

Drawing inspiration from natural systems where thiazole rings are present in various biomolecules, research into materials science applications is a promising frontier. researchgate.netontosight.ai The focus here is on leveraging the molecule's structural and electronic properties to create novel materials with unique functions, steering clear of direct biological or pharmaceutical activity.

The rigid, planar structure of the 5-(4-fluorophenyl)thiazole (B8573298) core makes it an excellent building block for polymers and specialized coatings with enhanced thermal stability and specific electronic performance. chemimpex.com For instance, incorporating this moiety into polymer backbones could lead to materials with high refractive indices or specific charge-transport properties, suitable for applications in organic electronics. Research on related structures, such as 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole, which has been used in polymer membranes, provides a precedent for this approach. mdpi.com

The aldehyde functionality allows for surface modification of materials. For example, it can be used to anchor the molecule onto semiconductor surfaces or nanoparticles through condensation reactions, creating hybrid materials with tailored optical or electronic interfaces. These functionalized surfaces could find use in sensors or as components in electronic devices.

Material Type Role of the Moiety Potential Application
Conjugated PolymersMonomeric building blockOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), polymer membranes
Surface CoatingsFunctionalization agentAnti-corrosion coatings, materials with tailored wettability
Hybrid MaterialsSurface ligand for nanoparticlesQuantum dot functionalization, specialized sensors

Challenges and Opportunities in the Comprehensive Academic Investigation of this compound and its Derivatives

The comprehensive academic investigation of this compound is not without its challenges, but these are matched by significant opportunities for discovery and innovation.

A primary challenge lies in the synthesis. While general methods for thiazole synthesis exist, achieving specific substitution patterns, such as the 5-aryl-2-carbaldehyde structure, can be complex. Developing efficient, high-yield, and regioselective synthetic routes is a crucial first step. For example, the synthesis of thiazole-5-carbaldehydes can involve multi-step cascade reactions that require careful optimization. nih.gov

Another challenge is the limited amount of existing data on this specific isomer. Much of the current literature focuses on 2-phenylthiazole (B155284) derivatives, necessitating foundational research to characterize the physicochemical, photochemical, and electronic properties of the this compound scaffold.

Despite these hurdles, the opportunities are substantial. The unique electronic profile imparted by the fluorine atom makes this compound and its derivatives prime candidates for materials science applications where electron-deficient aromatic rings are desirable. smolecule.com The aldehyde group provides a gateway to a vast chemical space through subsequent reactions, allowing for the creation of diverse molecular libraries. chemimpex.com A systematic study of this compound could fill a knowledge gap in heterocyclic chemistry and provide a platform for developing new functional materials, catalysts, and molecular tools for research.

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)thiazole-2-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions involving fluorinated aromatic aldehydes and thiazole precursors. For example, a modified Vilsmeier-Haack reaction can introduce the aldehyde group to the thiazole core . Intermediates are characterized using 1^1H NMR, 13^{13}C NMR, and mass spectrometry (MS) to confirm structural integrity. Elemental analysis is often employed to validate purity, as demonstrated in the synthesis of analogous thiazole derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1^1H NMR : Identifies aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.32–7.45 ppm) and aldehyde protons (δ ~9.9–10.0 ppm) .
  • MS (EI) : Confirms molecular ion peaks (e.g., [M+1]+^+ at m/z 240 for related fluorophenyl-thiazole derivatives) .
  • Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Q. How are reaction yields optimized during the synthesis of fluorophenyl-thiazole derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
  • Catalyst use : Bases like K2_2CO3_3 facilitate nucleophilic substitutions in thiazole systems .
  • Temperature control : Reflux conditions (e.g., 40–80°C) improve intermediate stability, as seen in analogous pyrazole-thiazole syntheses .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard for resolving structural ambiguities. For example, isostructural fluorophenyl-thiazole compounds (e.g., derivatives in ) were refined using SHELXL to handle twinning or disorder. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce noise.
  • Refinement : Apply restraints to fluorophenyl ring planarity and thiazole bond lengths.
  • Validation : Check Rint_{\text{int}} values (<0.05) and CCDC deposition for peer verification .

Q. What strategies address conflicting biological activity data in fluorophenyl-thiazole analogs?

Contradictions in bioactivity (e.g., anti-inflammatory vs. inactive results) require:

  • Dose-response studies : Test compounds across a concentration gradient (e.g., 10–100 mg/kg in murine models) to identify threshold effects .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate pharmacophore contributions .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-1/2, as done for related imidazole-thiazole hybrids .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

SAR workflows include:

  • Analog synthesis : Modify the thiazole’s 2-carbaldehyde group (e.g., replace with carboxylates or amides) .
  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or methoxy groups to assess electronic effects .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC50_{50} data from enzymatic assays .

Q. What methodologies validate the purity of this compound in multi-step syntheses?

Purity assurance involves:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<0.1%) .
  • Recrystallization : Optimize solvent pairs (e.g., CHCl3_3/petroleum ether) to remove byproducts, achieving melting points within 1–2°C of literature values (e.g., 131–133°C for related thiazole-carbaldehydes) .
  • TLC monitoring : Track reaction progress using silica plates and iodine visualization .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
  • Biological assays : Include positive controls (e.g., indomethacin for COX inhibition) to contextualize activity data .
  • Synthetic scalability : Pilot reactions at 1–5 mmol scales before scaling to 50+ mmol to assess exotherm risks .

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